TC-A 2317 hydrochloride TC-A 2317 hydrochloride TC-A2317 HCl is an Aurora kinase A inhibitor.
Brand Name: Vulcanchem
CAS No.: 1245907-03-2
VCID: VC0544732
InChI: InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H
SMILES: CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
Molecular Formula: C19H29ClN6O
Molecular Weight: 392.9 g/mol

TC-A 2317 hydrochloride

CAS No.: 1245907-03-2

Cat. No.: VC0544732

Molecular Formula: C19H29ClN6O

Molecular Weight: 392.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TC-A 2317 hydrochloride - 1245907-03-2

Specification

CAS No. 1245907-03-2
Molecular Formula C19H29ClN6O
Molecular Weight 392.9 g/mol
IUPAC Name 2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H
Standard InChI Key DXVATYHPJJPMIN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
Canonical SMILES CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

TC-A 2317 hydrochloride is chemically identified as 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride . The compound possesses a unique molecular structure that enables its specific binding to Aurora kinase A with high affinity while maintaining selectivity over other kinases.

The compound features a pyridine core structure with specific functional groups that contribute to its potent inhibitory activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications . The molecular formula of TC-A 2317 hydrochloride is C19H29ClN6O, corresponding to a molecular weight of 392.93 g/mol .

Chemical Identifiers and Properties

Below is a comprehensive table of chemical identifiers and properties of TC-A 2317 hydrochloride:

ParameterValue
CAS Number1245907-03-2
Molecular FormulaC19H29ClN6O
Molecular Weight392.93 g/mol
IUPAC Name2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride
InChI KeyDXVATYHPJJPMIN-UHFFFAOYSA-N
SMILESCC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
Purity≥98%
LogP4.07528
PSA112.88000

The compound demonstrates high purity (≥98%) in its commercial form, which is essential for reliable and reproducible research outcomes . The relatively high LogP value of 4.07528 suggests favorable membrane permeability, which contributes to its cellular activity .

Mechanism of Action

TC-A 2317 hydrochloride functions primarily as a potent and selective inhibitor of Aurora kinase A, a serine/threonine kinase crucial for proper mitotic progression and cell division . The compound's inhibitory mechanism involves binding to the ATP-binding site of Aurora kinase A, preventing ATP from binding and thereby inhibiting the kinase's catalytic activity.

Kinase Selectivity Profile

The exceptional selectivity of TC-A 2317 hydrochloride for Aurora kinase A over Aurora kinase B and other kinases is a distinguishing feature. This selective inhibition profile is summarized below:

KinaseInhibition Constant (Ki)Selectivity Ratio
Aurora Kinase A1.2 nM1.0
Aurora Kinase B101 nM84.2
Other Kinases (>60)IC50 values >1000 nM>833.3

This remarkable selectivity minimizes off-target effects, making TC-A 2317 hydrochloride a valuable tool for specifically studying Aurora kinase A functions and potential therapeutic applications .

Cellular Effects

The inhibition of Aurora kinase A by TC-A 2317 hydrochloride leads to several cellular effects, including:

  • Disruption of mitotic spindle formation and function

  • Abnormal chromosome segregation

  • Cell cycle arrest

  • Induction of apoptosis in proliferating cells, particularly cancer cells

These cellular effects contribute to the compound's observed antiproliferative and antitumor activities, especially in rapidly dividing cancer cells.

Biological Activity

TC-A 2317 hydrochloride demonstrates significant biological activity in both in vitro and in vivo experimental systems, highlighting its potential for cancer research and therapeutic development.

In Vitro Activity

In cellular studies, TC-A 2317 hydrochloride (identified as Compound 6 in some research) inhibits the proliferation of HCT116 colorectal cancer cells with an IC50 value of 115 nM . This antiproliferative effect correlates with its potent inhibition of Aurora kinase A and subsequent disruption of mitotic progression.

The compound's effectiveness in inhibiting cellular proliferation suggests its potential utility in various cancer types characterized by Aurora kinase A overexpression or amplification.

In Vivo Activity

TC-A 2317 hydrochloride has demonstrated promising antitumor activity in preclinical animal models. In HCT-116 xenograft mice models, oral administration of the compound at 30 mg/kg daily for 14 days inhibited tumor growth by 59% without causing a decrease in body weight . This suggests a favorable therapeutic window with significant antitumor efficacy and minimal toxicity.

Pharmacokinetic Properties

The pharmacokinetic profile of TC-A 2317 hydrochloride contributes significantly to its potential as a therapeutic agent and research tool.

Key Pharmacokinetic Parameters

The compound demonstrates favorable pharmacokinetic parameters in rat models, as summarized in the following table:

ParameterValueConditions
Maximum Serum Concentration (Cmax)4930 nM30 mg/kg, oral administration
Time to Reach Cmax (Tmax)1.2 h30 mg/kg, oral administration
Serum Concentration after 24 h52 nM30 mg/kg, oral administration
Half-life (T1/2)3.3 h30 mg/kg, oral administration

These pharmacokinetic properties, particularly the good oral bioavailability and sustained serum concentrations, support the compound's potential for oral dosing in future therapeutic applications .

Cell Permeability

TC-A 2317 hydrochloride exhibits good cell permeability, which is essential for reaching its intracellular target, Aurora kinase A . This property enhances its effectiveness in cellular and tissue systems and contributes to its observed biological activities.

Research Applications

TC-A 2317 hydrochloride serves as a valuable tool for various research applications due to its potent and selective inhibition of Aurora kinase A.

Cancer Research

The compound is particularly useful in cancer research focused on understanding the role of Aurora kinase A in tumorigenesis, cell cycle regulation, and cancer cell survival. Its high selectivity for Aurora kinase A over other kinases makes it an ideal probe for dissecting specific Aurora kinase A-dependent pathways and processes .

Drug Development

As a potent and selective Aurora kinase A inhibitor with favorable pharmacokinetic properties and demonstrated in vivo efficacy, TC-A 2317 hydrochloride serves as an important lead compound for the development of novel anticancer therapeutics . The compound's structure and properties provide valuable insights for medicinal chemistry efforts aimed at optimizing Aurora kinase A inhibitors for clinical applications.

Comparison with Other Aurora Kinase Inhibitors

TC-A 2317 hydrochloride belongs to a class of pyridine derivatives designed specifically for selective Aurora kinase A inhibition. Its development represented a significant advancement in achieving selectivity between Aurora kinase A and B compared to earlier pan-Aurora kinase inhibitors.

The compound's exceptional selectivity ratio of approximately 84-fold for Aurora kinase A over Aurora kinase B distinguishes it from many other Aurora kinase inhibitors, which often demonstrate less selectivity between these closely related kinases . This selectivity is crucial for investigating Aurora kinase A-specific functions and developing targeted therapeutic approaches with potentially reduced side effects.

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